Z-N-Et-Val-OH
Description
Z-N-Et-Val-OH (N-Benzyloxycarbonyl-N-ethyl-L-valine) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The compound features a benzyloxycarbonyl (Z) group protecting the α-amino group and an ethyl substituent on the nitrogen, distinguishing it from standard Z-protected amino acids. The ethyl group enhances lipophilicity and may influence steric hindrance during coupling reactions.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(2S)-2-[ethyl(phenylmethoxycarbonyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-4-16(13(11(2)3)14(17)18)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18)/t13-/m0/s1 |
InChI Key |
WZOORIZZDOEHDB-ZDUSSCGKSA-N |
Isomeric SMILES |
CCN([C@@H](C(C)C)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCN(C(C(C)C)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Z-N-Et-Val-OH with structurally related Z-protected amino acids and derivatives, based on molecular properties, synthesis, and applications:
Structural and Functional Differences
- Stereochemical Impact: Z-D-Nva-OH’s D-configuration and norvaline backbone alter peptide conformation and biological activity, contrasting with this compound’s L-valine scaffold.
- Aromatic vs. Aliphatic Side Chains : Z-Phe-OH’s phenyl group facilitates π-π stacking in protein binding, whereas this compound’s ethyl and isopropyl groups favor hydrophobic interactions.
Research Findings and Challenges
- Solubility : this compound’s ethyl group may reduce aqueous solubility compared to Z-Val-OH, necessitating formulation optimization.
- Stereochemical Purity : highlights challenges in resolving D/L isomers of Z-D-Nva-OH, a concern applicable to this compound if racemization occurs.
- Scalability : ’s use of NMP and column chromatography (e.g., DCM/MeOH) underscores the need for cost-effective purification methods for scaled production.
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